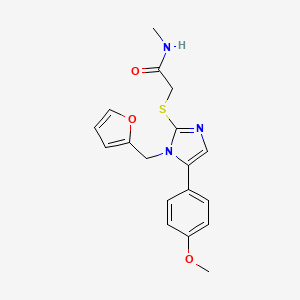

2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Description

2-((1-(Furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic heterocyclic compound featuring a central imidazole core substituted with a furan-2-ylmethyl group at position 1, a 4-methoxyphenyl group at position 5, and a thioether-linked N-methylacetamide moiety at position 2.

Properties

IUPAC Name |

2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-19-17(22)12-25-18-20-10-16(13-5-7-14(23-2)8-6-13)21(18)11-15-4-3-9-24-15/h3-10H,11-12H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQDPPFBJXQFGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC=C(N1CC2=CC=CO2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthetic Routes:

Step 1: The synthesis begins with the preparation of 1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazole by reacting furan-2-carboxaldehyde with 4-methoxybenzaldehyde and ammonia in the presence of a catalyst.

Step 2: This intermediate product is then reacted with thioacetic acid to form the thio-imidazole compound.

Step 3: Finally, methylation of the acetamide group is achieved using methyl iodide under basic conditions to yield the target compound.

Industrial Production Methods:

Industrially, the synthesis might involve continuous flow reactors to enhance the efficiency and yield of the compound. Reaction parameters such as temperature, pressure, and solvent selection are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation:

This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides and sulfones.

Reduction:

Reduction reactions involving this compound can be carried out using reducing agents such as lithium aluminum hydride, yielding reduced imidazole derivatives.

Substitution:

The compound can participate in nucleophilic substitution reactions where the thio-group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, KMnO4.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles for substitution: Halides, cyanides.

Major Products

Oxidation yields sulfoxides and sulfones.

Reduction yields reduced imidazole derivatives.

Substitution products depend on the nature of the nucleophile used.

Scientific Research Applications

Chemistry:

The compound's unique structure allows it to be used as a precursor for the synthesis of more complex molecules in organic synthesis.

Biology:

In biological research, this compound may act as an enzyme inhibitor or receptor ligand due to its potential bioactivity.

Medicine:

Medicinal chemistry utilizes this compound in the development of drugs targeting specific pathways or receptors, particularly due to its imidazole and furan moieties which are known for their pharmacological activity.

Industry:

In industrial applications, it can be used in the formulation of specialty chemicals or as an intermediate in the manufacture of advanced materials.

Mechanism of Action

Molecular Targets and Pathways:

The compound exerts its effects by interacting with specific enzymes or receptors. The imidazole ring is known to coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity.

The furan and methoxyphenyl groups enhance the compound's affinity for certain biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Heterocyclic Core : The imidazole ring in the target compound and Compound 9 may favor interactions with enzymes (e.g., cyclooxygenases) compared to pyridine (P517) or thiazole-based analogs .

- In contrast, halogenated aryl groups (e.g., 4-fluorophenyl in Compound 9, dichlorophenyl in ) increase electronegativity, which may alter target affinity or solubility.

- Linkage Variations : The thioether in the target compound and Compound 9 could enhance oxidative stability compared to direct acetamide linkages in .

Key Observations :

- Synthesis: The target compound likely shares synthetic steps with Compound 9 , such as nucleophilic substitution for thioether formation. In contrast, carbodiimide-mediated coupling is preferred for non-thioether acetamides .

- Melting Points : Halogenated analogs (e.g., ) exhibit higher melting points (>450 K), suggesting stronger crystal packing due to Cl substituents.

Table 3: Reported Activities of Structural Analogs

Key Observations :

- Enzyme Inhibition : Imidazole-thioacetamides (e.g., Compound 9 ) are associated with COX-1/2 inhibition, likely due to the imidazole ring mimicking the heme-coordinating histidine in COX enzymes.

- Receptor Specificity : Pyridine-thioacetamides like P517 demonstrate receptor agonism, highlighting the role of heterocycle choice in target selectivity.

Crystallography and Molecular Interactions

- Crystal Packing : In 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , N–H⋯N hydrogen bonds form inversion dimers (R₂²(8) motif), stabilizing the crystal lattice. The target compound’s furan and methoxyphenyl groups may alter packing efficiency compared to dichlorophenyl analogs.

Biological Activity

The compound 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . It features an imidazole ring, a furan moiety, and a methoxyphenyl group, which contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action. The proposed mechanisms for this compound include:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Studies suggest that this compound may promote apoptosis in cancer cells by activating intrinsic pathways.

- Antimicrobial Activity : The presence of the thioether group may enhance its interaction with microbial targets.

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. For instance, related imidazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Example A | MCF-7 (Breast Cancer) | 52 | Tubulin inhibition |

| Example B | MDA-MB-231 (Triple-negative Breast Cancer) | 74 | Apoptosis induction |

In a study on structurally similar compounds, it was found that they induced cell cycle arrest at the G2/M phase and led to significant apoptosis in MCF-7 cells through mitochondrial pathways .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar scaffolds exhibit antimicrobial properties. For example, derivatives containing furan and imidazole rings have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations.

Case Studies

-

Breast Cancer Research :

A study evaluated the impact of imidazole derivatives on breast cancer cells, revealing that specific substitutions on the imidazole ring significantly enhanced their efficacy against MCF-7 cells. The study highlighted the importance of structural modifications in improving biological activity and selectivity towards cancer cells . -

Antiviral Studies :

Research into related compounds has indicated potential antiviral activity against RNA viruses. For example, some derivatives were tested for their ability to inhibit viral replication in vitro, showing significant reductions in viral load at concentrations comparable to established antiviral agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.